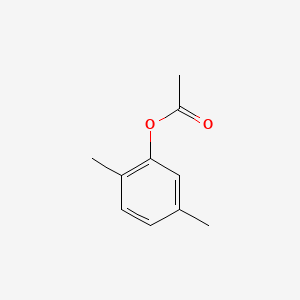

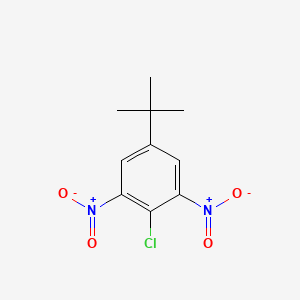

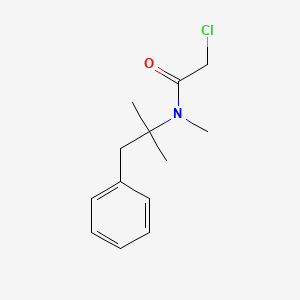

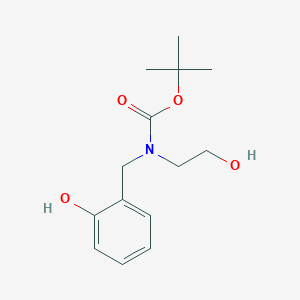

Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate” likely contains a tert-butyl group, a carbamate group, and hydroxyethyl and hydroxybenzyl groups . The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom . The carbamate group is a functional group derived from carbamic acid and contains a carbonyl (C=O) group attached to an alkyl group and an amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate hydroxybenzyl and hydroxyethyl compounds with a suitable isocyanate to form the carbamate . The tert-butyl group could be introduced through various methods, such as the reaction with tert-butyl alcohol under suitable conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbamate core . The presence of the tert-butyl group could impart steric bulk, potentially influencing the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound could participate in various chemical reactions typical of carbamates, such as hydrolysis . The presence of the hydroxy groups could also allow for reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the carbamate group could contribute to hydrogen bonding, influencing solubility and boiling/melting points .Scientific Research Applications

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was explored to achieve optically pure enantiomers. This process, catalyzed by Candida antarctica lipase B (CAL-B), demonstrated exceptional enantioselectivity. These enantiomers serve as key intermediates for the synthesis of chiral organoselenanes and organotelluranes, highlighting their importance in the preparation of compounds with potential biological activity (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Carbocyclic Analogues

Another study focused on the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing the compound as a crucial intermediate for the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure confirmed its significance for substituting the cyclopentane ring in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Polymer Modification

Research into the modification of polymers with tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate derivatives has been conducted to improve polymer properties. For instance, melt free-radical grafting of maleimides with hindered phenol groups onto polyethylene was performed to introduce monomeric antioxidants, improving the material's stability and longevity (Kim, 2004).

Cascade Biodegradable Polymers

A notable application includes the development of cascade biodegradable polymers based on alternating cyclization and elimination reactions. These polymers, featuring carbamate linkages, offer controlled degradation pathways, making them suitable for medical devices, drug delivery systems, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[(2-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(8-9-16)10-11-6-4-5-7-12(11)17/h4-7,16-17H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFJQVJUCSKTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.